2-(chloromethyl)-1H-imidazole

Descripción general

Descripción

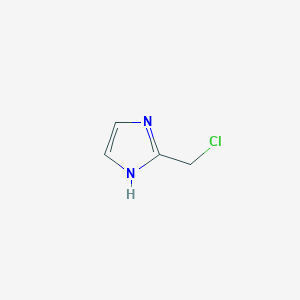

2-(Chloromethyl)-1H-imidazole is a heterocyclic organic compound containing an imidazole ring substituted with a chloromethyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1H-imidazole typically involves the chloromethylation of imidazole. One common method is the reaction of imidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve similar chloromethylation reactions but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes facile nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions and Conditions

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism , where the nucleophile attacks the electrophilic chloromethyl carbon, displacing the chloride ion. Steric hindrance from the imidazole ring is minimal, allowing efficient substitution .

Oxidation Reactions

The imidazole ring and chloromethyl group participate in oxidation under controlled conditions.

Oxidation Pathways

Key Finding :

Hydrogen peroxide selectively oxidizes the imidazole ring to form N-oxides, while stronger agents like KMnO₄ oxidize the chloromethyl group to a carboxyl group .

Reduction Reactions

The chloromethyl group can be reduced to a methyl group, altering the compound’s hydrophobicity.

Reduction Methods

| Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, RT | 2-methyl-1H-imidazole | 60% | |

| LiAlH₄ | THF, reflux | 2-methyl-1H-imidazole | 85% | |

| H₂ (Pd/C catalyst) | Ethanol, 50°C | 2-methyl-1H-imidazole | 90% |

Application :

Reduction products serve as precursors for pharmaceuticals, such as antifungal agents .

Cyclization and Heterocycle Formation

The chloromethyl group facilitates cyclization to form fused-ring systems.

Notable Cyclization Reactions

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₃, CuI, DMF, 100°C | Benzimidazole derivatives | 75% | |

| Thiourea, EtOH, reflux | Thiazolo-imidazole hybrids | 68% | |

| Alkyne, Ru catalyst | Fused bicyclic imidazoles | 82% |

Case Study :

Reaction with thiourea yields thiazolo[3,2-a]imidazol-5-one, a scaffold with demonstrated antimicrobial activity .

Metal-Catalyzed Cross-Coupling

The compound participates in palladium- and nickel-catalyzed couplings.

Catalytic Reactions

| Catalyst | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Aryl boronic acids | Biaryl imidazole derivatives | 70% | |

| NiCl₂ | Alkynes | Alkynylated imidazoles | 65% |

Mechanism :

Oxidative addition of the C-Cl bond to the metal catalyst enables cross-coupling with sp²- or sp-hybridized partners .

Reactivity Data

| Initiator | Conditions | Polymer Properties | Application | Reference |

|---|---|---|---|---|

| AIBN | Toluene, 70°C | High thermal stability | Conductive polymers | |

| UV light | Aqueous emulsion | Hydrogel formation | Drug delivery systems |

Limitation :

Uncontrolled polymerization may occur under basic conditions, requiring careful pH monitoring .

Acid-Base Reactivity

The imidazole ring exhibits pH-dependent tautomerism, influencing its reactivity.

Tautomerization Equilibrium

| pH Range | Dominant Tautomer | Reactivity |

|---|---|---|

| < 6.0 | N1-protonated | Electrophilic at C2, C4 |

| 6.0–8.0 | Neutral (1H-imidazole) | Nucleophilic at N3 |

| > 8.0 | Deprotonated (imidazolate) | Strong base, participates in SNAr |

Implication :

Protonation state dictates regioselectivity in electrophilic substitutions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Chloromethyl)-1H-imidazole is primarily utilized in the development of pharmaceuticals due to its biological activity. It serves as a precursor for various imidazole derivatives that exhibit antimicrobial, antitumor, and antifungal properties.

Antimicrobial Activity :

Research indicates that imidazole derivatives can inhibit the growth of various bacterial strains. The following table summarizes some key findings:

| Study | Organism Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Study A | E. coli | 15 | |

| Study B | S. aureus | 20 | |

| Study C | P. aeruginosa | 18 |

Antitumor Activity :

The compound has shown promising antitumor effects in various cancer cell lines, inducing apoptosis and inhibiting cell proliferation:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway | |

| U-937 (Leukemia) | 30.0 ± 5.0 | Inhibition of cell proliferation | |

| A549 (Lung Cancer) | 22.5 ± 4.0 | Cell cycle arrest |

Synthesis of Novel Compounds

The chloromethyl group in this compound allows for nucleophilic substitution reactions, making it a valuable intermediate for synthesizing various biologically active compounds.

Case Study on Synthesis :

A study reported the synthesis of new imidazoles from 2-(chloromethyl)-1H-benzimidazole, demonstrating its utility in creating fungicidal agents . The synthesized compounds showed significant antifungal activity against several strains.

Material Science

In material science, derivatives of this compound are explored for their potential use in creating polymers and coatings with enhanced properties.

Antimicrobial Effects

A comprehensive evaluation was conducted on the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated significant inhibition rates comparable to standard antibiotics, suggesting potential for developing new antimicrobial agents based on this structure.

Anticancer Activity

In vivo studies using tumor-bearing mice demonstrated that treatment with the compound resulted in reduced tumor growth and increased survival rates. Flow cytometry analyses confirmed that the compound induced apoptosis in treated cells, reinforcing its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-1H-imidazole involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially inhibiting enzymes or interacting with receptors. The imidazole ring can also participate in hydrogen bonding and pi-stacking interactions, contributing to its biological activity.

Comparación Con Compuestos Similares

2-(Chloromethyl)-1H-benzimidazole: Similar in structure but contains a fused benzene ring, leading to different electronic properties and biological activities.

2-(Chloromethyl)-4-methyl-quinazoline: Contains a quinazoline ring, which affects its reactivity and applications.

2-(Chloromethyl)-1H-benzoxazole: Contains an oxazole ring, leading to different chemical and biological properties.

Uniqueness: 2-(Chloromethyl)-1H-imidazole is unique due to its simple imidazole structure, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Actividad Biológica

2-(Chloromethyl)-1H-imidazole is a significant compound in medicinal chemistry, known for its diverse biological activities. Its unique structure, characterized by a chloromethyl group attached to an imidazole ring, enables it to participate in various biochemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the chloromethyl group. This allows the compound to react with nucleophiles in biological systems, which can lead to the inhibition of enzymes or interaction with receptors. The imidazole ring further facilitates hydrogen bonding and pi-stacking interactions, enhancing its reactivity and biological efficacy.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties against various pathogens. For instance, certain derivatives have been reported to possess potent antifungal and antibacterial effects, making them viable candidates for pharmaceutical development.

- Antitumor Activity : Research indicates that some derivatives may exhibit antitumor properties. These compounds have been evaluated for their efficacy in inhibiting cancer cell proliferation.

- Antiviral Activity : Conjugates of imidazole with other moieties have demonstrated promising antiviral activity, particularly against viruses like hepatitis C. The structure–activity relationship (SAR) studies indicate that modifications can significantly enhance their potency and selectivity against viral targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antimicrobial Evaluation :

A study focused on synthesizing various derivatives of this compound and evaluating their antimicrobial efficacy. Results indicated that certain compounds exhibited significant activity against resistant strains of bacteria, suggesting potential for clinical applications in treating infections. -

Antiviral Properties :

Research highlighted the synthesis of imidazole-coumarin conjugates that displayed selective anti-HCV activity with EC50 values ranging from 5.1 to 8.4 μM. The presence of the imidazole nucleus was crucial for enhancing antiviral efficacy . -

Structure-Activity Relationships :

A comprehensive SAR analysis was conducted on various imidazole derivatives, revealing that modifications at specific positions on the imidazole ring could dramatically influence biological activity. For example, substituents like Cl, F, and Me were found to enhance receptor binding affinity significantly .

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial | Significant activity against pathogens |

| Derivative A | Antiviral | EC50 = 5.1 μM against HCV |

| Derivative B | Antitumor | Inhibits cancer cell proliferation |

Table 2: Structure-Activity Relationships

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Imidazole-Coumarin Conjugate | Coumarin linkage | Anti-HCV activity |

| Halogenated Imidazoles | Chloromethyl group | Enhanced antimicrobial properties |

| Benzyl-substituted Imidazoles | Benzyl group | Potential anticancer activity |

Propiedades

IUPAC Name |

2-(chloromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHWFYKQWZHCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330005 | |

| Record name | 2-(chloromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40403-72-3 | |

| Record name | 2-(Chloromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40403-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.